Formyl fluoride

Description

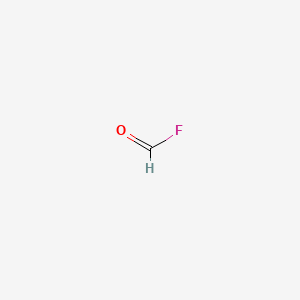

Structure

2D Structure

3D Structure

Properties

CAS No. |

1493-02-3 |

|---|---|

Molecular Formula |

CHFO |

Molecular Weight |

48.016 g/mol |

IUPAC Name |

formyl fluoride |

InChI |

InChI=1S/CHFO/c2-1-3/h1H |

InChI Key |

NHGVZTMBVDFPHJ-UHFFFAOYSA-N |

Canonical SMILES |

C(=O)F |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Formyl Fluoride from Formic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl fluoride (B91410) (HCOF), the simplest acyl fluoride, is a reactive chemical intermediate with significant applications in organic synthesis, including as a formylating agent. Its inherent instability, however, necessitates careful consideration of its synthesis and handling. This technical guide provides a comprehensive overview of the primary synthetic routes to formyl fluoride originating from formic acid. Detailed experimental protocols, comparative quantitative data, and mechanistic insights are presented to equip researchers with the practical knowledge required for its safe and efficient preparation.

Introduction

This compound is a colorless, toxic gas that decomposes at room temperature.[1] Its reactivity makes it a valuable reagent for introducing a formyl group into various organic molecules. The synthesis of this compound from the readily available and inexpensive starting material, formic acid, has been approached through several key fluorination strategies. This document details the most prominent methods, focusing on the use of benzoyl fluoride, cyanuric fluoride, and acetic formic anhydride (B1165640) in conjunction with hydrogen fluoride. Each method's advantages, limitations, and specific procedural requirements are discussed.

Synthetic Methodologies

The conversion of formic acid to this compound is typically achieved through a nucleophilic acyl substitution mechanism, where the hydroxyl group of formic acid is replaced by a fluoride ion. The choice of fluorinating agent is critical and dictates the reaction conditions and overall efficiency.

Fluorination using Benzoyl Fluoride

A common and effective method for preparing this compound involves the reaction of formic acid or its salt with benzoyl fluoride. Benzoyl fluoride can be used directly or generated in situ from benzoyl chloride and a fluoride source.

Reaction Scheme:

or with sodium formate (B1220265):

Experimental Protocol: Synthesis from Sodium Formate and in situ Generated Benzoyl Fluoride [1]

This procedure is adapted from the method reported by Olah and Kuhn, where benzoyl fluoride is generated in situ from benzoyl chloride and potassium hydrogen fluoride (KHF₂).

-

Reagents:

-

Anhydrous Sodium Formate (HCOONa)

-

Benzoyl Chloride (C₆H₅COCl)

-

Potassium Hydrogen Fluoride (KHF₂)

-

-

Procedure:

-

In a flask equipped with a distillation apparatus, a mixture of potassium hydrogen fluoride and benzoyl chloride is heated to generate benzoyl fluoride.

-

Anhydrous sodium formate is then added to the reaction mixture.

-

The mixture is heated, and the volatile this compound (b.p. -29 °C) is distilled off and collected in a cold trap (e.g., cooled with liquid nitrogen or a dry ice/acetone bath).

-

Due to its instability, the collected this compound should be used immediately or stored at very low temperatures over an anhydrous alkali metal fluoride like potassium fluoride to absorb any traces of hydrogen fluoride.[1]

-

Fluorination using Cyanuric Fluoride

Cyanuric fluoride ((CNOF)₃) is a versatile and effective fluorinating agent for converting carboxylic acids to their corresponding acyl fluorides. The reaction is typically carried out in the presence of a base, such as pyridine (B92270), which acts as a catalyst.[2]

Reaction Scheme:

Experimental Protocol: General Procedure for Carboxylic Acid Fluorination [2]

While a specific protocol for formic acid is not detailed in the cited literature, a general procedure for carboxylic acids is provided and can be adapted.

-

Reagents:

-

Formic Acid (HCOOH)

-

Cyanuric Fluoride ((CNOF)₃)

-

Pyridine

-

Anhydrous Acetonitrile (B52724)

-

-

Procedure:

-

A solution of cyanuric fluoride in anhydrous acetonitrile is prepared in a reaction vessel.

-

A solution of formic acid and pyridine in anhydrous acetonitrile is added to the cyanuric fluoride solution at room temperature over a period of 10 minutes.

-

The reaction mixture is stirred for an additional 50 minutes.

-

As this compound is a gas, it would need to be collected from the reaction vessel via a cold trap as it is formed. The workup described for solid/liquid acyl fluorides (pouring into ice-water and extraction) is not applicable.

-

Careful control of stoichiometry is important, as excess reagents may contaminate the product.

-

Fluorination using Acetic Formic Anhydride and Hydrogen Fluoride

This method, also developed by Olah and Kuhn, provides a high-yield route to this compound. Acetic formic anhydride is first prepared and then reacted with anhydrous hydrogen fluoride.

Reaction Scheme:

Experimental Protocol:

-

Step 1: Preparation of Acetic Formic Anhydride

-

Acetic formic anhydride can be synthesized by the reaction of sodium formate with acetyl chloride in anhydrous diethyl ether at 23–27 °C.

-

-

Step 2: Synthesis of this compound [3]

-

Reagents:

-

Acetic Formic Anhydride (CH₃COOCHO)

-

Anhydrous Hydrogen Fluoride (HF)

-

-

Procedure:

-

Anhydrous hydrogen fluoride is added to acetic formic anhydride at a low temperature (e.g., in a dry ice/acetone bath).

-

The reaction mixture is allowed to warm up, and the gaseous this compound is evolved.

-

The product is collected in a cold trap. This method is reported to yield up to 67% this compound.[3]

-

-

Quantitative Data Summary

The following table summarizes the reported yields for the different synthetic methods for producing this compound from formic acid or its derivatives.

| Fluorinating Agent | Starting Material | Base/Catalyst | Reported Yield (%) | Reference |

| Benzoyl Chloride / KF | Anhydrous Formic Acid | - | 16 | [3] |

| Benzoyl Fluoride | Formic Acid | - | 36 | [3] |

| Benzoyl Chloride / KHF₂ | Formic Acid | - | 35 | [3] |

| Acetic Formic Anhydride / HF | Acetic Formic Anhydride | - | 67 | [3] |

| Cyanuric Fluoride | Formic Acid | Pyridine | Not specified | [2] |

Spectroscopic Data

Infrared (IR) Spectroscopy

The gas-phase infrared spectrum of this compound has been studied in detail. The principal absorption bands are assigned to its fundamental vibrational modes.

| Wavenumber (cm⁻¹) | Assignment | Vibrational Mode |

| ~3000 | ν₁ | C-H Stretch |

| ~1850 | ν₂ | C=O Stretch |

| ~1350 | ν₃ | C-H Bend |

| ~1060 | ν₄ | C-F Stretch |

| ~770 | ν₅ | O=C-F Bend |

| ~660 | ν₆ | Out-of-plane Bend |

Note: The exact peak positions can vary slightly depending on the resolution and phase (gas, matrix isolation).

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: A doublet would be expected for the formyl proton, split by the adjacent fluorine atom. The chemical shift would likely be in the region of other formyl protons, but deshielded due to the electronegativity of the fluorine.

-

¹⁹F NMR: A doublet would be expected for the fluorine atom, split by the adjacent proton. The chemical shift would fall within the typical range for acyl fluorides.

Reaction Mechanisms and Logical Relationships

The synthesis of this compound from formic acid and a fluorinating agent generally proceeds via a nucleophilic acyl substitution mechanism.

Mechanism of Fluorination with Benzoyl Fluoride

In this reaction, the carbonyl oxygen of formic acid is protonated (or in the case of formate, it is already deprotonated), and the carbonyl carbon is attacked by the fluoride from benzoyl fluoride, or the formate anion attacks the carbonyl of benzoyl fluoride. A tetrahedral intermediate is formed, which then collapses, eliminating the more stable leaving group to yield this compound.

References

Unveiling the Structure of Formyl Fluoride: A Technical Guide to its Molecular Geometry and Bond Angles

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl fluoride (B91410) (HFCO), the simplest acyl fluoride, is a planar molecule of significant interest in spectroscopic and theoretical studies. A precise understanding of its molecular geometry, including bond lengths and angles, is fundamental to comprehending its reactivity and physical properties. This technical guide provides a comprehensive overview of the experimentally determined and computationally predicted structural parameters of formyl fluoride. It delves into the detailed methodologies of the key experimental techniques—microwave spectroscopy and gas-phase electron diffraction—employed to elucidate its structure. This document summarizes the quantitative data in structured tables for comparative analysis and includes a workflow diagram illustrating the process of structural determination from spectroscopic data.

Introduction

This compound is a key molecule in the study of the structure and bonding of small organic compounds. Its planar geometry and C_s symmetry make it an ideal candidate for high-resolution spectroscopic and computational investigation. The precise determination of its bond lengths and angles provides valuable benchmarks for theoretical models and a deeper understanding of the electronic effects of fluorine substitution on a carbonyl group. This guide synthesizes the key findings from seminal experimental studies and computational analyses to present a detailed structural portrait of this compound.

Molecular Geometry of this compound

The molecular structure of this compound is characterized by a trigonal planar arrangement around the central carbon atom. The molecule is planar, a fact that has been confirmed by numerous spectroscopic studies. The key structural parameters—bond lengths and bond angles—have been determined with high precision through experimental techniques and corroborated by theoretical calculations.

Bond Lengths

The covalent bond distances within the this compound molecule have been a subject of careful measurement and calculation. The experimentally determined and computationally predicted values for the C-H, C=O, and C-F bond lengths are summarized in Table 1.

| Bond | Experimental Bond Length (Å) | Computational Bond Length (Å) |

| C-H | 1.095 ± 0.010[1] | 1.07 - 1.07[2] |

| C=O | 1.181 ± 0.005[1] | 1.18 - 1.19[2] |

| C-F | 1.338 ± 0.005[1] | 1.338[2] |

Table 1: Summary of Experimental and Computational Bond Lengths of this compound.

Bond Angles

The bond angles in this compound deviate from the ideal 120° of a perfect trigonal planar geometry due to the different electronic environments of the substituent atoms. The experimentally measured and computationally calculated bond angles are presented in Table 2.

| Angle | Experimental Bond Angle (°) | Computational Bond Angle (°) |

| O=C-F | 122.8 ± 0.5[1] | 122.0 - 122.4[2] |

| H-C=O | 127.3 ± 3[1] | 127.6 - 128.4[2] |

| H-C-F | 109.9 ± 3[1] | 109.6 - 110.1[2] |

Table 2: Summary of Experimental and Computational Bond Angles of this compound.

Experimental Determination of Molecular Structure

The precise molecular geometry of this compound has been elucidated primarily through two powerful experimental techniques: microwave spectroscopy and gas-phase electron diffraction.

Microwave Spectroscopy

Microwave spectroscopy is a high-resolution technique that probes the rotational energy levels of molecules in the gas phase. By analyzing the absorption of microwave radiation, one can determine the moments of inertia of a molecule with exceptional accuracy. From these moments of inertia, the bond lengths and angles can be derived.

A detailed microwave spectroscopy study of this compound and its isotopic species (H¹³CFO and D¹²CFO) was conducted to determine its structure. The general protocol is as follows:

-

Sample Preparation: this compound (HFCO) and its deuterated analogue (DFCO) were synthesized and purified. Samples were stored at low temperatures (e.g., dry-ice temperature) to prevent decomposition.

-

Spectrometer Setup: The microwave spectra were recorded using a conventional microwave spectrograph operating in the frequency range of 8 to 40 GHz. The spectrometer typically consists of a microwave source (e.g., a klystron), a waveguide absorption cell, a detector, and a modulation system (e.g., Stark modulation) to enhance sensitivity and aid in spectral assignment.

-

Data Acquisition: The gaseous sample was introduced into the absorption cell at low pressure. The microwave frequency was swept over the desired range, and the absorption spectrum was recorded.

-

Spectral Assignment: The observed rotational transitions were assigned to specific quantum number changes (J, K_a, K_c). The assignment for the normal isotopic species was often guided by the predicted spectrum based on an assumed molecular model. The spectra of the ¹³C and deuterated species were then predicted and subsequently identified.

-

Determination of Rotational Constants: The frequencies of the assigned transitions were fitted using a rigid rotor Hamiltonian to obtain the rotational constants (A, B, C) for each isotopic species.

-

Structural Determination: The experimentally determined rotational constants for the parent molecule and its isotopically substituted analogues provide a set of simultaneous equations. Solving these equations allows for the precise determination of the atomic coordinates and, consequently, the bond lengths and angles of the molecule.

Gas-Phase Electron Diffraction (GED)

Gas-phase electron diffraction is a powerful technique for determining the molecular structure of volatile compounds. It involves the scattering of a high-energy beam of electrons by the gas-phase molecules. The resulting diffraction pattern is a function of the internuclear distances within the molecule.

The molecular structure of this compound was also investigated by gas-phase electron diffraction. The general experimental procedure is as follows:

-

Sample Introduction: A gaseous stream of this compound is introduced into a high-vacuum chamber through a nozzle.

-

Electron Beam Interaction: A monoenergetic beam of high-energy electrons (typically 40-60 keV) is directed to intersect the gas stream at a right angle.

-

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the molecules. The scattered electrons interfere, creating a diffraction pattern of concentric rings.

-

Data Recording: The diffraction pattern is recorded on a photographic plate or a digital detector. A rotating sector is often used in front of the detector to compensate for the rapid fall-off in scattering intensity with increasing scattering angle.

-

Data Analysis:

-

The recorded diffraction pattern is digitized, and the intensity is measured as a function of the scattering angle.

-

The total scattering intensity is composed of molecular scattering and atomic scattering. The atomic scattering background is subtracted to obtain the molecular scattering intensity curve.

-

The molecular scattering curve is then used to generate a radial distribution curve, which shows the probability of finding a given internuclear distance in the molecule.

-

An initial molecular model is proposed, and a theoretical scattering curve is calculated. This theoretical curve is then refined by a least-squares fitting procedure to achieve the best possible agreement with the experimental data, yielding the final bond lengths, bond angles, and amplitudes of vibration.

-

Computational Studies

In addition to experimental methods, the molecular geometry of this compound has been extensively studied using computational quantum chemistry methods. Ab initio and Density Functional Theory (DFT) calculations provide theoretical predictions of the molecular structure.

Computational studies of this compound typically involve the following steps:

-

Selection of a Theoretical Method: A suitable level of theory is chosen, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), Coupled Cluster (CC), or a specific DFT functional (e.g., B3LYP).

-

Choice of a Basis Set: A basis set, which is a set of mathematical functions used to describe the atomic orbitals, is selected. Common basis sets for this type of molecule include Pople-style basis sets (e.g., 6-31G*) and correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ).

-

Geometry Optimization: The energy of the molecule is calculated for a given arrangement of atoms. An optimization algorithm is then used to systematically vary the bond lengths and angles to find the geometry with the lowest energy, which corresponds to the equilibrium structure of the molecule.

-

Frequency Calculation: To confirm that the optimized geometry is a true minimum on the potential energy surface, vibrational frequencies are calculated. The absence of imaginary frequencies indicates a stable structure.

The results from these calculations, as shown in Tables 1 and 2, are generally in good agreement with the experimental data, providing a powerful complementary approach to structural determination.

Workflow for Structural Determination via Microwave Spectroscopy

The following diagram illustrates the logical workflow for determining the molecular geometry of a molecule like this compound using microwave spectroscopy.

Conclusion

The molecular geometry of this compound has been accurately determined through a combination of high-resolution microwave spectroscopy, gas-phase electron diffraction, and sophisticated computational methods. The molecule is definitively planar, with bond lengths and angles that reflect the influence of the highly electronegative fluorine atom on the carbonyl group. The consistency between experimental and theoretical results provides a high degree of confidence in the structural parameters presented in this guide. The detailed methodologies outlined herein serve as a valuable reference for researchers in the fields of physical chemistry, spectroscopy, and computational chemistry, and for professionals in drug development who rely on a fundamental understanding of molecular structure.

References

Spectroscopic Properties of Formyl Fluoride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl fluoride (B91410) (HCOF) is the simplest acyl fluoride and a key reactive intermediate in various chemical transformations. Its small size and the presence of highly electronegative fluorine and oxygen atoms give rise to distinct spectroscopic properties. A thorough understanding of its infrared (IR) and nuclear magnetic resonance (NMR) spectra is crucial for its identification, characterization, and for monitoring its involvement in reaction mechanisms. This technical guide provides a comprehensive overview of the spectroscopic properties of formyl fluoride, including detailed data, experimental protocols, and a visual representation of its molecular-spectroscopic relationships.

Infrared (IR) Spectroscopy

Infrared spectroscopy probes the vibrational modes of a molecule. For this compound, a planar molecule with C_s symmetry, six fundamental vibrational modes are expected. These vibrations correspond to the stretching and bending of its bonds (C-H, C=O, C-F) and the deformation of its molecular structure.

Data Presentation: Vibrational Frequencies

The experimentally observed fundamental vibrational frequencies for this compound in the gas phase are summarized in the table below.

| Vibrational Mode | Assignment | Frequency (cm⁻¹) |

| ν₁ | C-H stretch | 2981 |

| ν₂ | C=O stretch | 1837 |

| ν₃ | C-H in-plane bend | 1342 |

| ν₄ | C-F stretch | 1065 |

| ν₅ | F-C=O in-plane bend | 663 |

| ν₆ | C-H out-of-plane bend | 1011 |

Data sourced from the NIST Chemistry WebBook.

Experimental Protocol: Gas-Phase IR Spectroscopy

The acquisition of a gas-phase IR spectrum of a reactive and low-boiling-point compound like this compound requires specific handling and equipment.

1. Sample Preparation and Handling:

-

This compound is a gas at room temperature and is sensitive to moisture, decomposing into hydrogen fluoride and carbon monoxide. All handling must be performed in a dry, inert atmosphere (e.g., a glovebox or under a nitrogen or argon blanket).

-

The gas sample is typically introduced into a specialized gas cell for spectroscopic analysis.

2. Instrumentation:

-

A Fourier-Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

-

A gas cell with windows transparent to infrared radiation (e.g., KBr, NaCl, or BaF₂) is required. For reactive gases like this compound, materials resistant to attack by HF (such as AgCl or certain polymers) may be necessary for the cell body and windows.

-

The path length of the gas cell is chosen based on the sample concentration and the intensity of the vibrational bands of interest. Longer path lengths (e.g., 10 cm or more) are common for gas-phase measurements to ensure sufficient absorption.

3. Data Acquisition:

-

A background spectrum of the evacuated gas cell or the cell filled with an inert gas (e.g., nitrogen) is recorded first.

-

The this compound gas is then introduced into the cell at a known pressure.

-

The sample spectrum is recorded, and the background is automatically subtracted by the spectrometer software to yield the absorbance spectrum of this compound.

-

The spectrum is typically recorded over the mid-infrared range (e.g., 4000-400 cm⁻¹) with a suitable resolution (e.g., 1-4 cm⁻¹) to resolve the rotational-vibrational fine structure if desired.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei with non-zero spin, such as ¹H, ¹³C, and ¹⁹F. For this compound, ¹H, ¹³C, and ¹⁹F NMR spectra will each consist of a single resonance, which is split into a multiplet due to spin-spin coupling between the different nuclei.

Data Presentation: NMR Spectroscopic Parameters

Expected ¹H NMR:

-

The proton signal is expected to be a doublet due to coupling with the fluorine atom (²JHF).

-

A smaller coupling to the ¹³C nucleus (¹JCH) may also be observable in high-resolution spectra or in ¹³C-enriched samples.

Expected ¹³C NMR:

-

The carbon signal will appear as a doublet of doublets due to coupling to both the fluorine (¹JCF) and the proton (¹JCH).

Expected ¹⁹F NMR:

-

The fluorine signal will be a doublet due to coupling with the proton (²JHF).

The following table summarizes the expected ranges for the chemical shifts and coupling constants of this compound.

| Nucleus | Expected Chemical Shift (δ, ppm) | Coupling Constant | Expected Value (Hz) |

| ¹H | 9.0 - 10.0 | ²JHF | 70 - 90 |

| ¹JCH | 200 - 230 | ||

| ¹³C | 160 - 170 | ¹JCF | 350 - 400 |

| ¹JCH | 200 - 230 | ||

| ¹⁹F | +180 to +200 (relative to CFCl₃) | ²JHF | 70 - 90 |

Experimental Protocol: Gas-Phase NMR Spectroscopy

Obtaining high-resolution NMR spectra of a gaseous sample like this compound presents unique challenges.

1. Sample Preparation:

-

A specialized high-pressure NMR tube constructed from a material resistant to HF, such as sapphire or a polymer-lined glass, is required.

-

The gaseous this compound is condensed into the NMR tube at low temperature (e.g., using liquid nitrogen).

-

A small amount of a deuterated solvent (e.g., CDCl₃ or acetone-d₆) can be co-condensed to serve as a lock signal and an internal chemical shift reference. The choice of solvent must be one in which this compound is soluble and does not react.

-

The tube is then sealed under vacuum or an inert atmosphere.

2. Instrumentation:

-

A high-field NMR spectrometer equipped with a probe capable of handling the specialized NMR tube is used.

-

The spectrometer must be tuned to the frequencies of ¹H, ¹³C, and ¹⁹F.

3. Data Acquisition:

-

The sample is allowed to warm to the desired temperature within the NMR probe. The pressure inside the sealed tube will increase, and the this compound will be in equilibrium between the gas and dissolved phases.

-

Standard 1D NMR pulse sequences are used to acquire the ¹H, ¹³C, and ¹⁹F spectra.

-

For ¹³C NMR, proton decoupling may be employed to simplify the spectrum to a doublet arising from ¹JCF coupling, which can aid in its identification.

-

Due to the low concentration of a gaseous sample, a larger number of scans may be required to achieve an adequate signal-to-noise ratio, particularly for the ¹³C nucleus which has a low natural abundance.

Visualization of Spectroscopic Relationships

The following diagram illustrates the relationships between the molecular structure of this compound and its key spectroscopic features.

Caption: Molecular structure of this compound and its corresponding IR and NMR spectroscopic signals.

Conclusion

The spectroscopic properties of this compound are well-defined by its simple molecular structure. Its IR spectrum is characterized by strong absorptions corresponding to the C-H, C=O, and C-F stretching and bending vibrations. The NMR spectra, while not extensively reported in the literature, are predicted to show characteristic chemical shifts and large spin-spin coupling constants, particularly involving the fluorine nucleus. The data and protocols presented in this guide serve as a valuable resource for researchers in the fields of chemistry and drug development for the unambiguous identification and characterization of this important molecule. The provided diagram offers a clear visual summary of the structure-spectrum correlations.

An In-depth Technical Guide to the Thermodynamic Properties of Gaseous Formyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of gaseous formyl fluoride (B91410) (HFCO). The information is compiled from experimental data and computational studies, presented in a format tailored for researchers, scientists, and professionals in drug development who may encounter or utilize this reactive acyl fluoride.

Core Thermodynamic Properties

Gaseous formyl fluoride is a planar molecule with Cₛ symmetry. Its thermodynamic properties are crucial for understanding its reactivity, stability, and behavior in various chemical systems. The standard thermodynamic properties at 298.15 K are summarized in the table below.

Table 1: Key Thermodynamic Properties of Gaseous this compound at 298.15 K

| Property | Symbol | Value | Units | Reference(s) |

| Standard Molar Enthalpy of Formation | ΔfH° | -376.56 | kJ/mol | [1][2] |

| Standard Molar Entropy | S° | 246.6 | J/(mol·K) | [3] |

| Molar Heat Capacity at Constant Pressure | Cₚ | 39.9 | J/(mol·K) | [3] |

| Molecular Weight | M | 48.016 | g/mol | [4][5] |

Molecular Structure and Spectroscopic Data

The thermodynamic properties of a molecule are fundamentally linked to its structure and vibrational frequencies. The geometry of this compound has been determined by both experimental techniques, such as electron diffraction and microwave spectroscopy, and computational methods.

Table 2: Molecular Geometry of this compound

| Parameter | Experimental Value | Computational Value (DZV basis set) | Units | Reference(s) |

| C=O Bond Length | 1.181 ± 0.005 | 1.19 | Å | [1][6] |

| C-F Bond Length | 1.338 ± 0.005 | 1.351 | Å | [1][7] |

| C-H Bond Length | 1.095 ± 0.010 | 1.07 | Å | [1][6] |

| O=C-F Bond Angle | 122.8 ± 0.5 | 122.0 | Degrees | [1][6] |

| H-C=O Bond Angle | 127.3 ± 3 | 128.4 | Degrees | [1][6] |

| F-C-H Bond Angle | 109.9 ± 3 | 109.6 | Degrees | [1][6] |

The vibrational modes of this compound have been extensively studied. These frequencies are essential for calculating thermodynamic functions like entropy and heat capacity. The fundamental vibrational frequencies are listed below.

Table 3: Fundamental Vibrational Frequencies of this compound

| Mode | Symmetry | Description | Frequency (cm⁻¹) | Reference(s) |

| ν₁ | A' | C-H Stretch | 2981 | [1] |

| ν₂ | A' | C=O Stretch | 1837 | [1] |

| ν₃ | A' | C-H Bend | 1342 | [1] |

| ν₄ | A' | C-F Stretch | 1065 | [1] |

| ν₅ | A' | FCO Bend | 663 | [1] |

| ν₆ | A" | CH out-of-plane bend | 1011 | [1] |

Temperature Dependence of Thermodynamic Properties

The heat capacity of gaseous this compound increases with temperature. The relationship can be described by the Shomate Equation, which allows for the calculation of thermodynamic properties at various temperatures.

Equation 1: Shomate Equation

Cₚ(t) = A + B·t + C·t² + D·t³ + E/t²

where:

-

t = temperature (K) / 1000

-

Cₚ = heat capacity (J/mol·K)

-

A, B, C, D, and E are constants.

Table 4: Shomate Equation Parameters for Gaseous this compound

| Temperature Range (K) | A | B | C | D | E | F | G | H | Reference |

| 298 - 1000 | 7.472875 | 125.8033 | -92.35008 | 26.69384 | 0.260592 | -382.7431 | 223.3892 | -376.5604 | [2] |

| 1000 - 6000 | 72.96687 | 5.631162 | -1.135579 | 0.078592 | -9.843112 | -422.0150 | 301.7626 | -376.5604 | [2] |

Note: The constants F, G, and H are used for calculating enthalpy and entropy.

Experimental and Computational Protocols

The determination of the thermodynamic properties of this compound relies on a combination of experimental measurements and theoretical calculations.

-

Synthesis of this compound: A common method for synthesizing this compound involves the reaction of anhydrous formic acid, potassium fluoride, and benzoyl chloride.[5][8] The volatile product is collected at low temperatures and purified to remove byproducts like HCl and SiF₄.[9]

-

Infrared and Raman Spectroscopy: The vibrational spectra of gaseous and solid this compound have been examined using infrared and Raman spectroscopy.[9] These techniques provide the fundamental vibrational frequencies, which are crucial for statistical mechanics calculations of thermodynamic properties. A typical experimental setup would involve a Fourier Transform Infrared (FTIR) spectrometer for gas-phase measurements in a cell with appropriate window materials (e.g., KBr or CsI).

-

Dispersed Fluorescence Spectroscopy: This technique has been used to study the vibrational energy levels of this compound.[10][11] In these experiments, this compound molecules are cooled in a supersonic expansion and excited to a specific rotational state in an excited electronic state. The resulting fluorescence is then dispersed to obtain a spectrum of the ground electronic state's vibrational levels.[10][11]

-

Electron Diffraction: The molecular structure of gaseous this compound has been investigated using electron diffraction.[7] This method involves passing a beam of high-energy electrons through the gas and analyzing the resulting diffraction pattern to determine bond lengths and angles.

-

Ab Initio and Density Functional Theory (DFT) Calculations: Computational chemistry plays a significant role in determining the properties of molecules like this compound.[12] Methods such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and various DFT functionals (e.g., B3LYP) are used with different basis sets (e.g., 6-21G, 6-31G, DZV, and cc-pVDZ) to calculate molecular geometries, vibrational frequencies, and electronic energies.[6][12] These calculated values are often used to complement and interpret experimental data. The calculated vibrational frequencies can be used to compute thermodynamic properties through statistical mechanics principles.

Visualizations

Caption: Relationship between experimental/computational data and thermodynamic properties.

Caption: A typical experimental and computational workflow for determining thermodynamic properties.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. This compound [webbook.nist.gov]

- 3. This compound [chemister.ru]

- 4. This compound [webbook.nist.gov]

- 5. This compound - Wikipedia [en.wikipedia.org]

- 6. This compound [cms.gutow.uwosh.edu]

- 7. The Molecular Structure of this compound [authors.library.caltech.edu]

- 8. This compound [drugfuture.com]

- 9. pubs.aip.org [pubs.aip.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

A Technical Guide to the Discovery and First Synthesis of Formyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Formyl fluoride (B91410) (CHFO), the simplest acyl fluoride, is a reactive gas that has served as a valuable reagent in organic synthesis, particularly in formylation reactions. Its discovery and initial synthesis marked a significant step in the exploration of fluorine chemistry. This technical guide provides an in-depth analysis of the seminal works that first described formyl fluoride, detailing the experimental protocols of its earliest syntheses and presenting the initial characterization data. The document is intended to serve as a comprehensive resource for researchers and professionals interested in the history and fundamental chemistry of this important compound.

Discovery and First Reported Synthesis by Nesmejanow and Kahn (1934)

This compound was first reported in 1934 by A. N. Nesmejanow and E. J. Kahn in the journal Chemische Berichte.[1] Their work focused on the direct synthesis of acid fluorides from carboxylic acids.

Synthesis Methodology

The initial synthesis involved the reaction of sodium formate (B1220265) with benzoyl fluoride, which was generated in situ from benzoyl chloride and potassium hydrogen fluoride (KHF₂).[1]

Reaction Scheme:

HCOONa + C₆H₅COF → HC(O)F + C₆H₅COONa

CH₃C(O)OCHO + HF → HC(O)F + CH₃COOH

References

Early Theoretical Explorations of Formyl Fluoride: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the foundational theoretical studies that first characterized the molecular structure and properties of formyl fluoride (B91410) (HFCO). By examining the early applications of computational chemistry, we gain insight into the evolution of theoretical methods and their power in elucidating molecular behavior. This document summarizes key quantitative data, details the computational protocols of the era, and visualizes a critical reaction pathway, providing a comprehensive resource for professionals in chemistry and drug development.

Molecular Geometry and Properties

Early computational studies on formyl fluoride focused on determining its equilibrium geometry and electronic properties. These investigations were crucial for understanding the molecule's fundamental structure and reactivity. The following tables summarize the calculated bond lengths, bond angles, and dipole moments using various basis sets, and compare them with experimental values.

Table 1: Calculated and Experimental Bond Lengths of this compound (Å)

| Atoms | 6-21G | 6-31G | DZV | Experimental |

| Fluorine-Carbon | 1.35 | 1.36 | 1.37 | 1.338 |

| Oxygen-Carbon | 1.18 | 1.18 | 1.19 | 1.181 |

| Hydrogen-Carbon | 1.07 | 1.07 | 1.07 | 1.095 |

Data sourced from theoretical calculations and experimental findings.[1]

Table 2: Calculated and Experimental Bond Angles of this compound (°)

| Atoms | 6-21G | 6-31G | DZV | Experimental |

| O=C-F | 122.4 | 122.1 | 122.0 | — |

| H-C=O | 127.6 | 127.8 | 128.4 | — |

| F-C-H | 110.1 | 110.1 | 109.6 | — |

Data sourced from theoretical calculations.[1]

Table 3: Calculated Partial Atomic Charges and Dipole Moment of this compound

| Property | Value |

| Partial Atomic Charges | |

| Hydrogen | +0.218885 |

| Oxygen | -0.282375 |

| Carbon | +0.392207 |

| Fluorine | -0.328718 |

| Dipole Moment (Debye) | |

| 6-21G | 2.487920 |

| 6-31G | 2.753091 |

| DZV | 2.879275 |

Partial atomic charges were calculated using the DZV basis set.[1]

Vibrational Frequencies

The vibrational modes of this compound were also a subject of early theoretical investigation. The calculated harmonic vibrational frequencies provide insight into the molecule's infrared spectrum and its behavior upon absorbing energy.

Table 4: Calculated Vibrational Frequencies of this compound (cm⁻¹)

| Mode Number | Symmetry | Frequency (cm⁻¹) | Scaled Frequency (cm⁻¹) | IR Intensity (km/mol) |

| 1 | A' | 3147 | 2988 | 41.47 |

| 2 | A' | 1865 | 1771 | 183.63 |

| 3 | A' | 1443 | 1370 | 2.46 |

| 4 | A' | 1130 | 1073 | 167.85 |

| 5 | A' | 666 | 632 | 19.89 |

| 6 | A" | 1079 | 1024 | 0.11 |

Frequencies calculated at the mPW1PW91/3-21G level of theory.[2]*

Computational Protocols

The data presented in this guide were generated using early ab initio quantum chemistry methods. The primary approach was the Self-Consistent Field (SCF) method, a cornerstone of Hartree-Fock theory.[3]

Hartree-Fock (SCF) Calculations:

The geometric parameters and dipole moments listed in Tables 1, 2, and 3 were determined using the Hartree-Fock method with the 6-21G, 6-31G, and Double Zeta Valence (DZV) basis sets.[1] The SCF procedure iteratively solves the Roothaan equations to find the optimal set of molecular orbitals that minimize the electronic energy of the molecule, within the approximation that each electron moves in the average field of all other electrons.

Density Functional Theory (DFT) for Vibrational Frequencies:

The vibrational frequencies in Table 4 were calculated using the mPW1PW91 functional, a hybrid density functional theory (DFT) method, with the 3-21G* basis set.[2] This approach accounts for some degree of electron correlation, which is neglected in standard Hartree-Fock theory, often leading to more accurate predictions of vibrational spectra. The calculation involves first optimizing the molecular geometry to a stationary point on the potential energy surface and then computing the second derivatives of the energy with respect to the nuclear coordinates to obtain the harmonic frequencies.

Photodissociation Pathway of this compound

Theoretical studies have been instrumental in mapping the photodissociation dynamics of this compound. Upon absorption of ultraviolet light, the molecule can undergo a series of electronic transitions and ultimately dissociate into smaller fragments. The following diagram illustrates the key steps in one of the proposed photodissociation pathways.

Theoretical investigations have shown that after excitation to the first excited singlet state (S1), this compound can undergo intersystem crossing to the lowest triplet state (T1).[4][5] From the T1 potential energy surface, the molecule can then dissociate through two primary channels, yielding either a hydrogen atom and a fluoroformyl radical (H + FCO) or a fluorine atom and a formyl radical (F + HCO).[6] Direct ab initio dynamics calculations at the HF/6-311G(d,p) level and higher-level calculations such as MP4SDQ have been employed to study the activation barriers and energy partitioning in these dissociation channels.[6]

References

- 1. This compound [cms.gutow.uwosh.edu]

- 2. CCCBDB calculation results Page [cccbdb.nist.gov]

- 3. Hartree–Fock method - Wikipedia [en.wikipedia.org]

- 4. Ultraviolet photodissociation dynamics of this compound Part 1 Competition between the decay channels for the à state - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 5. Ultraviolet photodissociation dynamics of this compound Part 2 Energy disposal in the H + FCO product channel - Journal of the Chemical Society, Faraday Transactions (RSC Publishing) [pubs.rsc.org]

- 6. Photodissociation dynamics of this compound via the triplet state surface: a direct ab-initio dynamics study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

Formyl Fluoride (CAS 1493-02-3): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl fluoride (B91410) (CHFO), with CAS number 1493-02-3, is the simplest acyl fluoride and a valuable reagent in organic synthesis.[1][2] As a colorless, toxic gas at room temperature, it serves as a potent formylating agent, finding application in the synthesis of aldehydes, formate (B1220265) esters, and other organic compounds.[1][3][4] Its high reactivity and unique properties make it a subject of interest for researchers in synthetic chemistry and drug development. This guide provides an in-depth overview of formyl fluoride, including its physicochemical properties, synthesis, reactivity, spectroscopic data, and experimental protocols.

Physicochemical Properties

This compound is a planar molecule with C–O and C–F bond distances of 1.18 Å and 1.34 Å, respectively.[1][2] It is soluble in chlorocarbons and freons but decomposes in water.[1][5] Due to its instability at room temperature, it is often stored over anhydrous alkali metal fluorides like potassium fluoride to absorb the decomposition product, hydrogen fluoride.[1][5]

| Property | Value | Reference |

| CAS Number | 1493-02-3 | [1][2][6][7][8] |

| Molecular Formula | CHFO | [1][2][6][7][8] |

| Molar Mass | 48.016 g/mol | [1][2] |

| Appearance | Colorless gas | [1][5] |

| Melting Point | -142 °C | [1][5] |

| Boiling Point | -29 °C | [1][5] |

| Density | 1.195 g/cm³ | [4] |

| Dipole Moment | 2.02 D | [1][5] |

| Solubility | Decomposes in water; Soluble in chlorocarbons and freons | [1][5] |

Spectroscopic Data

The spectroscopic properties of this compound have been extensively studied, providing valuable insights into its molecular structure and vibrational modes.

Vibrational Spectroscopy

The vibrational spectrum of this compound is well-characterized. Dispersed fluorescence spectroscopy has been used to determine harmonic frequencies and anharmonic constants.[9] The fundamental vibrational frequencies are summarized in the table below.

| Vibrational Mode | Frequency (cm⁻¹) |

| C-H Stretch | 2981 |

| C=O Stretch | 1837 |

| C-H Bend | 1342 |

| C-F Stretch | 1065 |

| FCO Bend | 663 |

| CH out-of-plane bend | 1011 |

NMR Spectroscopy

Being the only naturally occurring isotope, 19F NMR spectroscopy is a powerful tool for characterizing fluorine-containing compounds.[10][11] The 19F chemical shift is highly sensitive to the local electronic environment.[10] While specific NMR data for this compound is not detailed in the provided results, one can predict a singlet in the 19F NMR spectrum. In the 1H NMR spectrum, the proton would appear as a doublet due to coupling with the adjacent fluorine atom.

Synthesis of this compound

This compound can be prepared by several methods. Two common laboratory-scale syntheses are detailed below.

Experimental Protocol 1: From Sodium Formate and Benzoyl Fluoride

This method involves the reaction of sodium formate with benzoyl fluoride, which can be generated in situ.[1]

Methodology:

-

In situ generation of Benzoyl Fluoride: In a fume hood, combine potassium hydrogen fluoride (KHF₂) and benzoyl chloride in a suitable flask. The reaction generates benzoyl fluoride.

-

Reaction with Sodium Formate: Add sodium formate (HCOONa) to the reaction mixture.

-

Formation of this compound: The reaction between sodium formate and benzoyl fluoride yields this compound and sodium benzoate.

-

Collection: this compound, being a gas at room temperature, is collected by condensation in a cold trap (e.g., using liquid nitrogen or a dry ice/acetone bath).

-

Purification: The collected this compound can be further purified by low-temperature distillation.

Experimental Protocol 2: From Acetic Formic Anhydride (B1165640) and Hydrogen Fluoride

This method provides a higher yield of this compound.

Methodology:

-

Reaction Setup: In a fume hood, place acetic formic anhydride in a flask equipped with a dropping funnel and a condenser connected to a cold trap.

-

Addition of HF: Cool the flask and slowly add anhydrous hydrogen fluoride (HF) through the dropping funnel.

-

Reaction: Allow the reaction to proceed at a low temperature.

-

Collection and Purification: The this compound produced is distilled and collected in the cold trap. Further purification can be achieved by distillation.

Reactivity and Applications

This compound is primarily used as a formylating agent in organic synthesis.

Formylation of Arenes

A key application of this compound is the formylation of aromatic compounds in the presence of a Lewis acid catalyst, such as boron trifluoride (BF₃), to produce aromatic aldehydes.[1][4][5] This reaction is a valuable tool in the synthesis of pharmaceuticals and other fine chemicals.

Experimental Protocol: Formylation of Benzene (B151609)

-

Reaction Setup: In a fume hood, dissolve benzene in a suitable solvent in a reaction flask equipped with a gas inlet and a stirrer.

-

Catalyst Addition: Introduce boron trifluoride (BF₃) gas into the solution.

-

Addition of this compound: Slowly bubble this compound gas through the reaction mixture at a low temperature.

-

Reaction: Stir the mixture at a controlled temperature until the reaction is complete (monitored by techniques like TLC or GC).

-

Workup: Quench the reaction with ice water. Separate the organic layer, wash with a mild base (e.g., sodium bicarbonate solution) and then with brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure. The resulting benzaldehyde (B42025) can be further purified by distillation or chromatography.

Role in Drug Development

While this compound itself is not a therapeutic agent, its utility as a formylating agent is relevant to drug development. The introduction of a formyl group can be a key step in the synthesis of various pharmaceutical compounds. Furthermore, the broader field of fluorine chemistry is of immense importance in drug design. The incorporation of fluorine atoms into drug candidates can significantly enhance their metabolic stability, binding affinity, and bioavailability.[12][13][14] The development of efficient fluorination and formylation techniques, therefore, indirectly contributes to the advancement of medicinal chemistry.

Safety and Handling

This compound is a toxic and corrosive gas that is a strong irritant to the skin, eyes, and respiratory system.[3][9] It decomposes to form toxic hydrogen fluoride gas.[1][5]

Precautions:

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Appropriate personal protective equipment (PPE), including safety goggles, face shield, and chemical-resistant gloves, must be worn.

-

Avoid inhalation of the gas.

-

Store in a cool, dry place, away from heat and sources of ignition.[9]

-

Samples are often stored over anhydrous potassium fluoride to absorb any HF formed upon decomposition.[1][5]

First Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.

-

Skin Contact: Wash off with soap and plenty of water. Consult a physician.

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician.

Conclusion

This compound is a highly reactive and useful reagent for the introduction of the formyl group in organic synthesis. Its well-defined properties and reactivity make it a valuable tool for researchers in academia and industry, including those in the field of drug development. Proper handling and safety precautions are paramount when working with this hazardous compound. This guide provides a foundational understanding of this compound, offering key data and protocols to support its safe and effective use in the laboratory.

References

- 1. This compound | 1493-02-3 [chemicalbook.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. youtube.com [youtube.com]

- 5. Thieme E-Books & E-Journals [thieme-connect.de]

- 6. nvlpubs.nist.gov [nvlpubs.nist.gov]

- 7. This compound [webbook.nist.gov]

- 8. GSRS [precision.fda.gov]

- 9. researchgate.net [researchgate.net]

- 10. biophysics.org [biophysics.org]

- 11. Fluorine-19 nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 12. Chloroform - Wikipedia [en.wikipedia.org]

- 13. cbe.buffalo.edu [cbe.buffalo.edu]

- 14. Study of the Experimental and Simulated Vibrational Spectra Together with Conformational Analysis of Thioether Cyanobiphenyl-Based Liquid Crystal Dimers | MDPI [mdpi.com]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Vibrational Frequencies of the Formyl Fluoride (B91410) Molecule

Abstract

This technical guide provides a comprehensive overview of the vibrational frequencies of the formyl fluoride (HFCO) molecule. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the molecule's spectroscopic properties. This document consolidates experimental and computational data, outlines key experimental methodologies, and presents a logical workflow for vibrational analysis. All quantitative data is presented in a clear, tabular format for ease of comparison and reference.

Introduction

This compound (HFCO) is the simplest acyl fluoride and serves as a prototypical molecule for studying vibrational energy redistribution and reaction dynamics. A thorough understanding of its vibrational frequencies is crucial for interpreting spectroscopic data, validating theoretical models, and providing insights into its chemical behavior. This guide synthesizes findings from various experimental and computational studies to offer a detailed examination of the vibrational modes of this compound.

Molecular Structure and Symmetry

This compound is a planar molecule belonging to the C_s point group. This symmetry dictates that it has 3N-6 = 6 fundamental vibrational modes, all of which are both infrared and Raman active. These modes are classified into two symmetry species: five in-plane vibrations of A' symmetry and one out-of-plane vibration of A'' symmetry.

Vibrational Frequencies of this compound

The fundamental vibrational frequencies of this compound have been determined through various experimental techniques and computational methods. The table below summarizes the experimentally observed fundamental frequencies.

| Mode Number | Symmetry | Description | Frequency (cm⁻¹) |

| ν₁ | A' | C-H stretch | 2981[1] |

| ν₂ | A' | C=O stretch | 1837[1] |

| ν₃ | A' | C-H in-plane bend | 1342[1] |

| ν₄ | A' | C-F stretch | 1065[1] |

| ν₅ | A' | F-C=O in-plane bend | 663[1] |

| ν₆ | A'' | C-H out-of-plane bend (wag) | 1011[1] |

Experimental Protocols

The determination of the vibrational frequencies of this compound has been accomplished through several key experimental techniques.

Infrared and Raman Spectroscopy

A foundational study by Morgan, Staats, and Goldstein investigated the vibrational spectra of this compound and its deuterated analog (DFCO) using infrared and Raman spectroscopy.[2][3]

-

Sample Preparation: this compound was synthesized by the reaction of potassium fluoride with a mixture of formic acid and benzoyl chloride. The resulting volatile product was purified by fractional condensation.[2]

-

Infrared Spectroscopy: The infrared spectra of gaseous and solid HFCO were recorded. Gas-phase measurements were crucial for observing the rotational-vibrational structure of the absorption bands, which aided in the assignment of the vibrational modes based on their band contours.[2]

-

Raman Spectroscopy: The Raman spectrum of liquid this compound was obtained. While challenges such as sample decomposition were encountered, the Raman data provided complementary information to the infrared spectra, particularly for identifying the fundamental vibrational modes.[2]

Dispersed Fluorescence Spectroscopy

More recent studies have employed dispersed fluorescence (DF) spectroscopy to probe the vibrational energy levels of the ground electronic state (S₀) of this compound with high resolution.[4][5]

-

Experimental Setup: this compound molecules were cooled in a supersonic expansion to simplify the rotational structure. The cooled molecules were then excited to a specific vibrational level in the first excited singlet state (S₁) using a tunable laser.

-

Data Acquisition: The resulting fluorescence from the excited state back down to the ground electronic state was collected and dispersed by a spectrometer to generate a spectrum of the ground state vibrational energy levels.[4][5]

-

Analysis: This technique allows for the observation of long progressions in various vibrational modes, providing detailed information about anharmonicity and vibrational coupling. For instance, long progressions in the C=O stretch (ν₂) and the out-of-plane bend (ν₆) have been observed and assigned.[4][5]

Computational Methodologies

Computational chemistry plays a vital role in assigning and understanding the vibrational spectra of molecules like this compound.

Ab Initio and Density Functional Theory (DFT) Calculations

A common approach involves calculating the harmonic vibrational frequencies using ab initio methods, such as Møller-Plesset perturbation theory (MP2), or with various DFT functionals. These calculations are typically performed after optimizing the molecular geometry at the same level of theory. While harmonic frequencies often overestimate experimental values, they provide a good starting point for assignments.

Anharmonic Frequency Calculations

To achieve better agreement with experimental data, anharmonic effects must be considered. This is often done using second-order vibrational perturbation theory (VPT2). More advanced computational approaches involve the development of a full-dimensional potential energy surface (PES) and solving the nuclear Schrödinger equation. For this compound, a six-dimensional PES has been constructed using neural network fitting to high-level ab initio data (CCSD(T)-F12).[6][7] Vibrational energies computed on this PES show excellent agreement with experimental results.[6]

Vibrational Analysis Workflow

The determination and analysis of the vibrational frequencies of this compound typically follow a synergistic approach combining experimental and computational methods. The logical workflow for this process is depicted in the diagram below.

Workflow for the vibrational analysis of this compound.

Conclusion

This guide has provided a detailed overview of the vibrational frequencies of the this compound molecule, drawing from both seminal and recent research. The combination of high-resolution experimental spectroscopy and sophisticated computational models has led to a comprehensive understanding of the vibrational structure of HFCO. The data and methodologies presented herein are essential for researchers working on related chemical systems and for the broader application of spectroscopic techniques in chemical analysis and drug development.

References

- 1. CCCBDB listing of experimental data page 2 [cccbdb.nist.gov]

- 2. pubs.aip.org [pubs.aip.org]

- 3. pubs.aip.org [pubs.aip.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. Vibrational energies for HFCO using a neural network sum of exponentials potential energy surface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.aip.org [pubs.aip.org]

An In-depth Technical Guide to the Electronic Structure and Frontier Molecular Orbitals of Formyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic structure of formyl fluoride (B91410) (HFCO), with a particular focus on its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). A thorough understanding of these frontier molecular orbitals is critical for predicting the molecule's reactivity, stability, and potential as a synthon in organic and medicinal chemistry. This document synthesizes experimental data from photoelectron spectroscopy with theoretical insights from various computational chemistry methods, presenting quantitative data in structured tables for comparative analysis. Detailed experimental and computational protocols are provided to ensure reproducibility and facilitate further research.

Introduction

Formyl fluoride (HFCO) is a planar molecule of significant interest due to its simple structure, which serves as a model system for understanding the interplay of electronic effects, specifically the influence of a highly electronegative fluorine atom and a carbonyl group on a small organic framework. The electronic properties of this compound, particularly the energies and spatial distributions of its frontier molecular orbitals—the HOMO and LUMO—govern its chemical behavior, including its susceptibility to nucleophilic and electrophilic attack, its role in pericyclic reactions, and its photochemistry.

This guide aims to provide a detailed overview of the electronic structure of this compound, consolidating both experimental and theoretical findings. By presenting a clear and concise summary of quantitative data and methodologies, this document serves as a valuable resource for researchers in organic synthesis, computational chemistry, and drug development who may utilize this compound or its derivatives in their work.

Molecular Geometry and Electronic Distribution

The geometric parameters of this compound have been determined experimentally and validated through theoretical calculations. The molecule is planar, with C–O and C–F bond distances of approximately 1.18 Å and 1.34 Å, respectively.[1]

Theoretical calculations using various basis sets have provided insights into the molecule's bond lengths and angles, showing good agreement with experimental values.[1] The distribution of electrons within the molecule is significantly influenced by the high electronegativity of the fluorine and oxygen atoms. This is reflected in the calculated partial atomic charges, which indicate a significant positive charge on the carbon atom, making it an electrophilic center.[1] An electrostatic potential map visually confirms the high electron density around the fluorine and oxygen atoms.[1]

Table 1: Experimental and Theoretical Geometric Parameters of this compound

| Parameter | Experimental Value[1] | 6-21G[1] | 6-31G[1] | DZV[1] |

| Bond Lengths (Å) | ||||

| C-F | 1.338 | 1.35 | 1.36 | 1.37 |

| C=O | 1.181 | 1.18 | 1.18 | 1.19 |

| C-H | 1.095 | 1.07 | 1.07 | 1.07 |

| Bond Angles (°) | ||||

| O=C-F | 122.8 | 122.4 | 122.1 | 122.0 |

| H-C=O | 127.3 | 127.6 | 127.8 | 128.4 |

| F-C-H | 109.9 | 110.1 | 110.1 | 109.6 |

Table 2: Calculated Partial Atomic Charges of this compound

| Atom | Partial Charge (a.u.)[1] |

| H | +0.218885 |

| O | -0.282375 |

| C | +0.392207 |

| F | -0.328718 |

Frontier Molecular Orbitals: HOMO and LUMO

The HOMO and LUMO are the key molecular orbitals involved in chemical reactions. The energy of the HOMO is related to the ionization potential and the molecule's ability to donate electrons, while the LUMO energy is related to the electron affinity and the molecule's ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.

Theoretical Determination of HOMO and LUMO Energies

A variety of computational methods have been employed to calculate the HOMO and LUMO energies of this compound. These methods range from semi-empirical to high-level ab initio and density functional theory (DFT) calculations. The choice of method and basis set can significantly influence the calculated orbital energies.

For illustrative purposes, a representative workflow for calculating HOMO and LUMO energies using DFT is provided below.

Figure 1. A generalized workflow for the computational determination of HOMO and LUMO energies.

Experimental Determination of Ionization Energies via Photoelectron Spectroscopy

Photoelectron spectroscopy (PES) is a powerful experimental technique for directly probing the energies of molecular orbitals.[2] In PES, a molecule is irradiated with high-energy photons, causing the ejection of electrons.[2] By measuring the kinetic energy of these photoelectrons, the binding energies of the electrons in their respective molecular orbitals can be determined, which correspond to the vertical ionization energies.[2]

A detailed experimental protocol for obtaining the photoelectron spectrum of a small gaseous molecule like this compound is outlined below.

Experimental Protocols

Computational Methodology

The following provides a general protocol for the theoretical calculation of the electronic properties of this compound using Density Functional Theory (DFT), a widely used and reliable method for organic molecules.

-

Molecular Structure Input : The initial molecular structure of this compound can be built using standard molecular modeling software. The experimental bond lengths and angles provided in Table 1 serve as an excellent starting point.

-

Method and Basis Set Selection :

-

Functional : The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a common and robust choice for such systems.

-

Basis Set : A Pople-style basis set, such as 6-311++G(d,p), is recommended to provide a good balance between accuracy and computational cost. The ++ indicates the inclusion of diffuse functions on both heavy atoms and hydrogen, which are important for describing anions and weakly bound electrons. The (d,p) denotes the addition of polarization functions.

-

-

Geometry Optimization : A geometry optimization calculation is performed to find the minimum energy structure of the molecule at the chosen level of theory.

-

Frequency Calculation : To confirm that the optimized structure corresponds to a true minimum on the potential energy surface, a frequency calculation is performed. The absence of imaginary frequencies indicates a stable equilibrium geometry.

-

Single-Point Energy Calculation : A single-point energy calculation is then carried out on the optimized geometry to obtain the final electronic energy and molecular orbital information, including the HOMO and LUMO energies.

-

Data Analysis : The output files from the calculation are analyzed to extract the energies of the HOMO and LUMO, as well as the contributions of atomic orbitals to these molecular orbitals.

Photoelectron Spectroscopy (PES) Protocol

The following outlines a general experimental procedure for acquiring the He(I) photoelectron spectrum of gaseous this compound.

-

Sample Preparation : Gaseous this compound is introduced into the high-vacuum chamber of the photoelectron spectrometer. The sample pressure is typically maintained in the range of 10-2 to 10-3 mbar.

-

Ionizing Source : A helium discharge lamp is used to generate He(I)α radiation (21.22 eV), which serves as the monochromatic photon source.

-

Ionization : The He(I) photons irradiate the gaseous this compound molecules, causing photoionization.

-

Electron Energy Analysis : The ejected photoelectrons are passed through an electron energy analyzer (e.g., a hemispherical analyzer). The analyzer separates the electrons based on their kinetic energy.

-

Detection : The energy-resolved electrons are detected by an electron multiplier.

-

Spectrum Generation : The signal from the detector is processed to generate a photoelectron spectrum, which is a plot of the number of detected electrons as a function of their binding energy (or ionization energy).

-

Calibration : The energy scale of the spectrometer is calibrated using a known standard, such as argon or xenon, which is introduced into the chamber along with the sample.

Figure 2. A schematic representation of the experimental workflow for photoelectron spectroscopy.

Conclusion

This technical guide has provided a detailed examination of the electronic structure of this compound, with a specific emphasis on its frontier molecular orbitals. By summarizing the available experimental and theoretical data on its geometry and electronic properties, this document offers a valuable resource for researchers. The provided protocols for both computational and experimental investigations are intended to facilitate further studies into this important model system and its derivatives. A comprehensive understanding of the HOMO and LUMO characteristics of this compound is paramount for predicting its reactivity and for the rational design of new molecules with desired chemical and biological properties. Further experimental and high-level theoretical studies are encouraged to provide more precise quantitative data on the HOMO and LUMO energies of this compound.

References

Methodological & Application

Application Notes and Protocols: Formyl Fluoride in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Formyl fluoride (B91410) (CHFO) is a reactive acyl halide and the simplest acyl fluoride.[1][2] It exists as a colorless gas at room temperature and has a boiling point of -29°C.[1][2] Due to its instability, it decomposes autocatalytically to carbon monoxide (CO) and hydrogen fluoride (HF) at room temperature.[1][2] This decomposition necessitates that reactions involving formyl fluoride be conducted at low temperatures. For storage, samples are often kept over anhydrous alkali metal fluorides, such as potassium fluoride, which absorb the HF produced during decomposition.[1] this compound is primarily utilized as a formylating and acylating agent in organic synthesis.[3][4][5] Its application as a direct fluorinating agent is not its primary role; instead, it serves as a reagent to introduce a formyl group (-CHO). The strategic incorporation of fluorine into drug molecules can significantly impact their physicochemical and pharmacological properties, including potency, metabolic stability, and membrane permeability.[6][7][8]

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | CHFO | [1][3] |

| Molecular Weight | 48.02 g/mol | [1][3] |

| Boiling Point | -29 °C | [1][2] |

| Melting Point | -142 °C | [1][2] |

| Appearance | Colorless gas | [1][2] |

| Solubility | Decomposes in water. Soluble in chlorocarbons and Freons. | [1][2][3] |

Safety Precautions:

This compound is toxic by inhalation and a strong irritant to tissues.[3] All manipulations should be carried out in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn.[4]

Synthesis of this compound

This compound is typically prepared in situ for immediate use due to its instability. Several methods have been reported for its synthesis.[1][9]

Synthesis of this compound from Formic Acid and Benzoyl Fluoride

One common laboratory-scale synthesis involves the reaction of sodium formate (B1220265) with benzoyl fluoride.[1] Benzoyl fluoride itself can be generated in situ from benzoyl chloride and a fluoride source like potassium hydrogen fluoride (KHF₂).[1]

Synthesis Yields of this compound

| Reactants | Yield (%) | Reference |

| Anhydrous formic acid, potassium fluoride, and benzoyl chloride | 16 | [5] |

| Benzoyl fluoride and formic acid | 36 | [5] |

| Benzoyl chloride, formic acid, and KHF₂ | 35 | [5] |

| Acetic formic anhydride (B1165640) and anhydrous HF | 67 | [5] |

Experimental Protocol: Synthesis of this compound from Sodium Formate and Benzoyl Fluoride

This protocol is based on the procedure described by Olah and Kuhn.

Materials:

-

Sodium formate (HCOONa)

-

Benzoyl chloride (C₆H₅COCl)

-

Potassium hydrogen fluoride (KHF₂)

-

Anhydrous solvent (e.g., sulfolane)

Procedure:

-

In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add potassium hydrogen fluoride.

-

Slowly add benzoyl chloride to the flask under a nitrogen atmosphere.

-

Heat the mixture to generate benzoyl fluoride in situ. The progress of the reaction can be monitored by the evolution of HCl gas.

-

In a separate flask, prepare a suspension of sodium formate in the anhydrous solvent.

-

Cool the benzoyl fluoride-containing mixture to a low temperature (e.g., -20 °C).

-

Slowly add the sodium formate suspension to the cold benzoyl fluoride solution with vigorous stirring.

-

This compound will be generated as a gas. It can be collected in a cold trap or used directly in a subsequent reaction by bubbling the gas through the reaction mixture.

-

The reaction should be performed in a highly efficient fume hood due to the toxicity of the reactants and products.

Applications in Organic Synthesis: Formylation of Arenes

The primary application of this compound in organic synthesis is the formylation of aromatic compounds to produce aryl aldehydes. This reaction is a type of Friedel-Crafts acylation, where this compound acts as the acylating agent in the presence of a Lewis acid catalyst, typically boron trifluoride (BF₃).[1][2]

Experimental Protocol: Formylation of Benzene (B151609) to Benzaldehyde (B42025)

Materials:

-

Benzene (C₆H₆)

-

This compound (generated in situ or from a cylinder)

-

Boron trifluoride (BF₃)

-

Anhydrous, inert solvent (e.g., carbon disulfide, nitrobenzene)

Procedure:

-

In a flame-dried, multi-necked flask equipped with a gas inlet tube, a mechanical stirrer, and a low-temperature thermometer, dissolve benzene in the anhydrous solvent.

-

Cool the solution to a low temperature (e.g., -20 °C to 0 °C).

-

Slowly bubble gaseous boron trifluoride into the stirred solution.

-

Subsequently, slowly introduce gaseous this compound into the reaction mixture. The rate of addition should be controlled to maintain the desired low temperature.

-

After the addition is complete, allow the reaction to stir at the low temperature for a specified period (e.g., 1-2 hours).

-

Quench the reaction by carefully pouring the mixture into ice-water.

-

Separate the organic layer, and wash it with a dilute solution of sodium bicarbonate and then with water.

-

Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄).

-

Remove the solvent by distillation.

-

Purify the resulting benzaldehyde by fractional distillation.

Quantitative Data for Formylation of Arenes

| Arene | Product | Catalyst | Yield (%) |

| Benzene | Benzaldehyde | BF₃ | Not specified in search results |

| Toluene | Tolualdehyde | BF₃ | Not specified in search results |

| Xylene | Xylylaldehyde | BF₃ | Not specified in search results |

Note: Specific yields for the formylation of various arenes using this compound were not detailed in the provided search results. These reactions are analogous to other Friedel-Crafts acylations, and yields would be dependent on the specific substrate and reaction conditions.

Other Reactions of this compound

As an acyl halide, this compound can also react with other nucleophiles:[1][2]

-

Alcohols: React with this compound to form formate esters.

-

Carboxylic Acids: React with this compound to form mixed acid anhydrides.

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the introduction of the formyl group into aromatic systems. Its high reactivity and instability necessitate careful handling and low-temperature reaction conditions. While it contains a fluorine atom, its principal role is not as a direct fluorinating agent but as a potent formylating agent. The protocols and data presented here provide a foundation for the safe and effective use of this compound in a research and development setting. The strategic use of such reagents is of growing importance in medicinal chemistry for the synthesis of novel therapeutic agents.[8][10]

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. Formyl_fluoride [chemeurope.com]

- 3. This compound | 1493-02-3 [chemicalbook.com]

- 4. chembk.com [chembk.com]

- 5. This compound [drugfuture.com]

- 6. researchgate.net [researchgate.net]

- 7. pharmacyjournal.org [pharmacyjournal.org]

- 8. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. This compound synthesis - chemicalbook [chemicalbook.com]

- 10. Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Matrix Isolation Spectroscopy Studies of Formyl Fluoride

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the study of formyl fluoride (B91410) (HCOF) using matrix isolation spectroscopy, with a focus on its photochemical behavior. Detailed protocols for the synthesis, isolation, and photolysis of formyl fluoride are presented, along with key quantitative data and visualizations of the experimental workflow and reaction pathways.

Introduction to this compound and Matrix Isolation Spectroscopy

This compound is the simplest acyl fluoride and serves as a fundamental model for studying the photochemistry of more complex carbonyl compounds. Matrix isolation is a powerful technique that allows for the study of reactive species, such as this compound and its photoproducts, by trapping them in an inert, cryogenic solid matrix (e.g., argon, krypton).[1][2] This environment prevents diffusion and bimolecular reactions, enabling detailed spectroscopic characterization of isolated molecules.[2]

Experimental Protocols

Synthesis of this compound

This compound can be synthesized from formic acid, benzoyl chloride, and potassium hydrogen fluoride. The following protocol is adapted from the literature:

Materials:

-

Formic acid (Riedel-de Haën)

-

Benzoyl chloride (Merck)

-

Potassium hydrogen fluoride (Aldrich)

-

Pyrex vacuum line and storage container

-

Liquid nitrogen

Procedure:

-

Combine formic acid, benzoyl chloride, and potassium hydrogen fluoride in a suitable reaction vessel connected to a vacuum line.

-

The reaction produces this compound gas.

-

Purify the this compound by low-temperature distillation through the vacuum line.

-

Store the pure this compound in a Pyrex container cooled with liquid nitrogen to prevent decomposition.

Matrix Isolation of this compound

This protocol describes the isolation of this compound in a cryogenic matrix for spectroscopic analysis.

Equipment:

-

Closed-cycle helium cryostat (e.g., APD Cryogenics, DE-202A)

-

Cesium iodide (CsI) substrate

-

Vacuum line for gas mixing

-

High-purity matrix gas (e.g., Argon, 99.9999% or Krypton, 99.997%)

-

FTIR spectrometer (e.g., Nicolet Magna IR 760) with a HgCdTe detector

Procedure:

-

In a vacuum line, prepare a gas mixture of this compound and the desired matrix gas (e.g., HCOF/Ar = 1/500).

-

Attach the CsI substrate to the cold finger of the closed-cycle helium cryostat.

-

Cool the CsI substrate to the desired deposition temperature (typically 10-35 K).

-

Deposit the gas mixture onto the cold CsI substrate at a controlled rate (e.g., ~0.04 mmol/min). The total amount of deposited gas is typically 2-4 mmol.

-

After deposition, cool the matrix to a stable temperature for spectral measurements (e.g., 10 K).

-

Record the infrared spectrum of the matrix-isolated this compound.

Photolysis of Matrix-Isolated this compound